molecular formula C21H21N3O2S B2777186 3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536710-27-7

3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2777186
CAS No.: 536710-27-7
M. Wt: 379.48
InChI Key: DVKHOMCEFCMSCY-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a pyrimido[5,4-b]indole framework, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 4-ethoxybenzaldehyde with a suitable indole derivative, followed by cyclization and functional group modifications to introduce the propylsulfanyl group . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that minimize the number of steps and maximize the overall yield. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis . Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, potentially modulating their activity . The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets 3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one apart is its unique combination of an indole core with a pyrimido[5,4-b]indole framework and the presence of a propylsulfanyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-3-13-27-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)14-9-11-15(12-10-14)26-4-2/h5-12,22H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKHOMCEFCMSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OCC)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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